N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0970907
InChI: InChI=1S/C22H19ClN2O2/c1-16(26)25-21-11-9-20(10-12-21)24-14-18-3-2-4-22(13-18)27-15-17-5-7-19(23)8-6-17/h2-14H,15H2,1H3,(H,25,26)
SMILES: CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl
Molecular Formula: C22H19ClN2O2
Molecular Weight: 378.8 g/mol

N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide

CAS No.:

Cat. No.: VC0970907

Molecular Formula: C22H19ClN2O2

Molecular Weight: 378.8 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide -

Specification

Molecular Formula C22H19ClN2O2
Molecular Weight 378.8 g/mol
IUPAC Name N-[4-[[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]phenyl]acetamide
Standard InChI InChI=1S/C22H19ClN2O2/c1-16(26)25-21-11-9-20(10-12-21)24-14-18-3-2-4-22(13-18)27-15-17-5-7-19(23)8-6-17/h2-14H,15H2,1H3,(H,25,26)
Standard InChI Key CYUIGZQXTLLILM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator